molecular formula C12H8F4N2O2 B14923685 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B14923685
M. Wt: 288.20 g/mol
InChI Key: NGMGRWCVEIRZBN-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is an organic compound that features a pyrazole ring substituted with a fluorobenzyl group and a trifluoromethyl group

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the fluorobenzyl group: This can be done through nucleophilic substitution reactions where the fluorobenzyl halide reacts with the pyrazole intermediate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups can enhance binding affinity and specificity, leading to effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with similar compounds such as:

    1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The substitution of fluorine with chlorine can alter the compound’s reactivity and interaction with molecular targets.

    1-(2-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group can influence the compound’s chemical behavior and applications.

Properties

Molecular Formula

C12H8F4N2O2

Molecular Weight

288.20 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H8F4N2O2/c13-9-4-2-1-3-7(9)5-18-6-8(11(19)20)10(17-18)12(14,15)16/h1-4,6H,5H2,(H,19,20)

InChI Key

NGMGRWCVEIRZBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O)F

Origin of Product

United States

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